Brimonidine-d4 L-Tartrate

Description

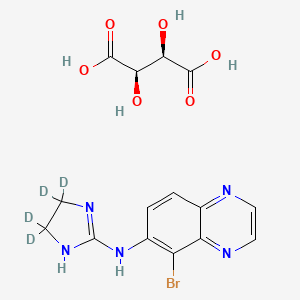

Brimonidine-d4 L-Tartrate is a deuterium-labeled analog of Brimonidine Tartrate, a selective α2-adrenergic receptor (α2-AR) agonist widely used to lower intraocular pressure in glaucoma patients . The compound retains the core structure of brimonidine—a quinoxaline derivative with a bromine substituent—but incorporates four deuterium atoms at specific positions, likely on the imidazoline ring or aromatic moieties . The L-tartrate counterion distinguishes it from the D-tartrate salt form, influencing solubility, crystallization, and stability . Its molecular formula is C₁₅H₁₂D₄BrN₅O₆, with a molecular weight of 446.25 g/mol, and it is registered under CAS 1316758-27-6 .

Properties

Molecular Formula |

C15H16BrN5O6 |

|---|---|

Molecular Weight |

446.25 g/mol |

IUPAC Name |

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i5D2,6D2; |

InChI Key |

QZHBYNSSDLTCRG-HDFODYMNSA-N |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Brimonidine Tartrate Core

The preparation of this compound fundamentally depends on the synthesis of the brimonidine tartrate core compound. According to Japanese patent JP6270603B2, the brimonidine tartrate bulk is prepared through a multi-step synthetic route:

- React 6-amino-5-bromoquinoxaline with thiophosgene to form 5-bromo-6-isothiocyanatoquinoxaline.

- React the isothiocyanate intermediate with ethylenediamine to yield 5-bromo-6-[N-(2-aminoethyl)thioureido]quinoxaline.

- Cyclize this thioureido compound in the presence of tartaric acid to form brimonidine tartrate.

This method is a standard synthetic approach for the unlabeled compound and can be adapted for the deuterated analogue by using deuterated reagents or precursors where appropriate.

Incorporation of Deuterium (d4) Labeling

Analytical and Preparation Data Summary

Chemical Reactions Analysis

Types of Reactions

Brimonidine-d4 L-Tartrate undergoes several types of chemical reactions, including:

Oxidation: Brimonidine can be oxidized to form various degradation products.

Reduction: The imidazoline ring in Brimonidine can be reduced under specific conditions.

Substitution: The bromine atom in Brimonidine can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide

Major Products

The major products formed from these reactions include various derivatives of Brimonidine, which can be analyzed using techniques like HPLC and mass spectrometry to determine their structure and purity .

Scientific Research Applications

Brimonidine-d4 L-Tartrate is a stable isotope of Brimonidine, useful in scientific research and medical applications . Brimonidine, an alpha-2 adrenergic agonist, is commonly used to lower intraocular pressure in glaucoma and ocular hypertension . It is also used to treat facial erythema in rosacea .

Brimonidine Tartrate

- Brimonidine tartrate is an eye drop commonly used for both short-term and long-term lowering of intraocular pressure .

- Its use has been popularized because it impacts aqueous suppression and uveoscleral outflow and may provide neuroprotection .

- Brimonidine is associated with high rates of local allergy and is contraindicated in breastfeeding women, neonates, young children, and the elderly due to the risk of central nervous system depression .

Clinical Efficacy and Safety

- A study evaluating the efficacy and safety of newly formulated brimonidine (0.1% brimonidine tartrate preserved with sodium chlorite) as an add-on therapy in Japanese normal-tension glaucoma (NTG) patients showed that it effectively lowered IOP with minimal side effects .

- The mean IOP significantly decreased after brimonidine addition at weeks 4, 8, and 12 compared to before the addition .

- Brimonidine reduces intraocular pressure without altering retinal capillary blood flow in patients with ocular hypertension .

Mechanism of Action and Pharmacology

- Brimonidine is indicated for lowering intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension, as monotherapy or in combination with brinzolamide .

- It is also indicated for the treatment of persistent facial erythema of rosacea in adults .

- Brimonidine mediates vasoconstrictive effects and has shown anti-inflammatory properties .

- In vitro studies suggest brimonidine has protective effects on neuronal cells and may exert neuroprotective effects on the retina and optic nerve .

Mechanism of Action

Brimonidine-d4 L-Tartrate exerts its effects by selectively binding to alpha-2 adrenergic receptors. This binding inhibits the activity of adenylate cyclase, reducing the production of cyclic AMP (cAMP). Consequently, this leads to a decrease in aqueous humor production and an increase in uveoscleral outflow, thereby lowering intraocular pressure .

Comparison with Similar Compounds

Key Findings :

- Pharmacokinetics: Non-deuterated brimonidine exhibits rapid absorption in rabbit eyes, peaking in aqueous humor within 0.67 hours, but its terminal half-life in pigmented iris-ciliary body is 160 hours . The deuterated analog is expected to extend this half-life by reducing cytochrome P450-mediated metabolism, a common trait of deuterated drugs like deutetrabenazine .

- Formulation: Brimonidine Tartrate-loaded chitosan nanoparticles show 36–49% entrapment efficiency . The deuterated L-tartrate form may require reformulation due to altered solubility or stability influenced by the L-tartrate configuration.

This compound vs. Brimonidine-d4 D-Tartrate

Key Findings :

- The stereochemistry of the tartrate counterion (L vs. For example, Tolterodine L-Tartrate, another L-tartrate salt, is approved for overactive bladder in China , highlighting the pharmaceutical relevance of enantiomeric salt forms.

This compound vs. Other L-Tartrate Pharmaceuticals

Key Findings :

- L-Tartrate is commonly used to improve drug solubility and modulate release kinetics. However, its role varies: in brimonidine, it optimizes ocular bioavailability, whereas in tolterodine, it aids systemic delivery .

Formulation Considerations

- Nanoparticle Encapsulation: Brimonidine Tartrate’s entrapment in chitosan nanoparticles is influenced by ionic interactions with tripolyphosphate . The L-tartrate configuration may alter these interactions, necessitating reformulation studies.

Biological Activity

Brimonidine-d4 L-Tartrate is a deuterated form of brimonidine, a selective alpha-2 adrenergic agonist primarily used in ophthalmology to manage intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. This article delves into the biological activity of this compound, focusing on its pharmacological mechanisms, clinical efficacy, and safety profile based on diverse research studies.

This compound is characterized by its selective action on alpha-2 adrenergic receptors, which are predominantly located in the central nervous system and the eye. The compound exhibits a dual mechanism of action:

- Reduction of Aqueous Humor Production : By activating alpha-2 adrenergic receptors, brimonidine decreases the production of aqueous humor in the ciliary body.

- Increased Uveoscleral Outflow : It enhances the outflow of aqueous humor through the uveoscleral pathway, contributing to lower IOP.

The structural formula of brimonidine tartrate is given by:

with a molecular weight of approximately 442.24 g/mol as the tartrate salt .

Pharmacokinetics

This compound has been shown to have favorable pharmacokinetic properties when administered topically. Key findings include:

- Absorption : Peak plasma concentrations occur approximately 1.7 hours post-administration.

- Half-Life : The systemic half-life is around 2.1 hours, with extensive hepatic metabolism and urinary excretion being the primary routes of elimination .

- Tissue Distribution : The drug binds strongly to ocular melanin, which may influence its pharmacodynamics and therapeutic efficacy .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of brimonidine formulations, including this compound, in lowering IOP:

- In a one-month dose-response study involving 194 patients with elevated IOP, brimonidine demonstrated significant reductions in IOP across various concentrations (0.08%, 0.2%, and 0.5%). The maximum mean IOP reductions were reported as 20.8%, 27.2%, and 30.1% respectively .

- A randomized trial comparing preserved and preservative-free formulations showed comparable efficacy in reducing IOP while highlighting better patient satisfaction and corneal stability with preservative-free options .

Table 1: Summary of Clinical Trials on Brimonidine Efficacy

| Study Type | Population Size | Treatment Concentration | Mean IOP Reduction (%) | Notable Findings |

|---|---|---|---|---|

| One-month dose-response study | 194 | 0.08%, 0.2%, 0.5% | 20.8%, 27.2%, 30.1% | Significant reduction across all groups |

| Preserved vs preservative-free trial | 60 | 0.15% | Comparable | Better satisfaction with preservative-free |

| Neuroprotective effects study | Varies | 0.2% | Not quantified | Potential neuroprotection observed |

Safety Profile

This compound is generally well-tolerated; however, some side effects have been reported:

- Common adverse effects include dry mouth and fatigue.

- Systemic side effects such as hypotension and bradycardia are less frequent due to its selective action compared to older agents like clonidine .

Neuroprotective Effects

Emerging research suggests that brimonidine may possess neuroprotective properties beyond its hypotensive effects:

Q & A

Q. How can researchers enhance the reproducibility of this compound studies in cross-disciplinary teams?

- Methodological Guidance:

- Develop standardized operating procedures (SOPs) for critical steps (e.g., deuterated compound synthesis, tissue sampling) .

- Use electronic lab notebooks with version control to track protocol modifications and data provenance .

Data Presentation and Publication Standards

Q. What are the best practices for presenting isotopic data in manuscripts focused on this compound?

- Methodological Guidance:

- Include raw chromatograms and mass spectra in supplementary materials to demonstrate isotopic purity .

- Follow IMRAD format: Clearly state hypotheses in the Introduction, detail synthesis/analytical methods in Materials and Methods, and discuss deuterium’s role in the Discussion .

Q. How should researchers address limitations in deuterium-related artifacts when publishing this compound findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.